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molecular formula C11H7F3N2O2 B3132017 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 362640-59-3

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3132017
M. Wt: 256.18 g/mol
InChI Key: IDYISPLRQSPMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921364B2

Procedure details

Intermediate 6 (2.84 g, 10.2 mmol) was dissolved in acetone (120 ml) and KMnO4 (11.2 gms, 71.45 mmol in 135 ml water) solution was added to it. This mixture was heated at 60° C. for 3 h and then cooled to rt. Then isopropyl alcohol was added to the reaction mixture and stirred at rt overnight. The reaction mixture filtered through celite and filtrate was evaporated on high vacuum. The residue was dissolved in 1N NaOH and washed with petether. Aqueous layer was acidified with 2N HCl solution to obtain the solid. Solid was filtered and dried on high vacuum to obtain the title compound (2.3 g) as a white solid. 1H-NMR (δ ppm, CDCl3, 400 MHz): 7.57-7.42 (m, 5H), 7.30 (s, 1H).
Name
Intermediate 6
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1C=CC=[C:2]1[C:6]1[N:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:9]=[C:8]([C:17]([F:20])([F:19])[F:18])[CH:7]=1.[O-:21][Mn](=O)(=O)=O.[K+].C(O)(C)C>CC(C)=O>[C:11]1([N:10]2[C:6]([C:2]([OH:1])=[O:21])=[CH:7][C:8]([C:17]([F:20])([F:19])[F:18])=[N:9]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Intermediate 6
Quantity
2.84 g
Type
reactant
Smiles
O1C(=CC=C1)C1=CC(=NN1C1=CC=CC=C1)C(F)(F)F
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
135 mL
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
The reaction mixture filtered through celite and filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated on high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1N NaOH
WASH
Type
WASH
Details
washed with petether
CUSTOM
Type
CUSTOM
Details
to obtain the solid
FILTRATION
Type
FILTRATION
Details
Solid was filtered
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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